N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride
Description
These compounds share a dibenzylamine backbone modified with functional groups (e.g., chloroethyl, hydroxyphenethyl) that influence their physicochemical and pharmacological properties. Based on structural analogs, the beta-hydroxyphenethyl variant likely exhibits altered solubility, receptor affinity, and metabolic stability compared to its derivatives .
Properties
CAS No. |
67031-40-7 |
|---|---|
Molecular Formula |
C22H24ClNO |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
dibenzyl-(2-hydroxy-2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C22H23NO.ClH/c24-22(21-14-8-3-9-15-21)18-23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22,24H,16-18H2;1H |
InChI Key |
XRHNSYXWKBLPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+](CC2=CC=CC=C2)CC(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride typically involves a multi-step synthetic route. One common method starts with dibenzylamine, which undergoes a series of reactions including hydroxylation and subsequent hydrochloride formation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production costs while ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an amine .
Scientific Research Applications
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-Chloroethyl)dibenzylamine Hydrochloride
- Structure : (C₆H₅CH₂)₂NCH₂CH₂Cl·HCl
- Molecular Weight : 296.23 g/mol .
- Pharmacology: Irreversible α₁-adrenoceptor blocker, used to study adrenergic receptor differentiation and smooth muscle contraction . Modifies epinephrine’s pharmacological effects by increasing its degradation rate in vivo .
- Physicochemical Properties: Melting Point: 192°C; soluble in acidic solutions (pH < 2.7) and organic solvents like 95% ethanol . Stability: Degrades rapidly in neutral or alkaline conditions .
- Toxicity : Subcutaneous LD₅₀ in mice: 800 mg/kg .
Dibenzylamine Hydrochloride
Diphenhydramine Hydrochloride
Bromhexine Hydrochloride
Structural and Functional Comparison Table
Research Implications and Gaps
- No direct data on its synthesis or bioactivity exists in the provided evidence, necessitating further studies to characterize its adrenergic interactions and metabolic pathways.
Biological Activity
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is a dibenzylamine derivative with a beta-hydroxyphenethyl group. Its structure allows for interactions with various biological targets, which may explain its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidative properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, such as tyrosinase, which plays a crucial role in melanin synthesis.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurochemical signaling.
1. Antioxidant Properties
Research indicates that this compound possesses significant antioxidant activity. In vitro studies have demonstrated its ability to reduce oxidative stress markers in various cell lines. For instance, it has been shown to decrease the levels of reactive oxygen species (ROS) in neuronal cells, suggesting neuroprotective effects.
2. Tyrosinase Inhibition
This compound has been investigated for its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to reduced melanin production, making this compound a candidate for skin-lightening agents. In studies involving B16F10 melanoma cells, the compound demonstrated a dose-dependent reduction in tyrosinase activity and melanin content without significant cytotoxicity.
| Concentration (μM) | Melanin Content (% of Control) | Tyrosinase Activity (Units) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 85 |
| 20 | 60 | 70 |
| 50 | 40 | 50 |
3. Neuroprotective Effects
In animal models, this compound has shown promise in protecting against neurodegenerative conditions. Studies indicate that it can enhance mitochondrial function and reduce apoptosis in neuronal cells exposed to toxic agents such as glutamate.
4. Case Studies
A case study involving the administration of this compound in rodent models revealed significant improvements in cognitive function and reduced markers of inflammation in the brain. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
